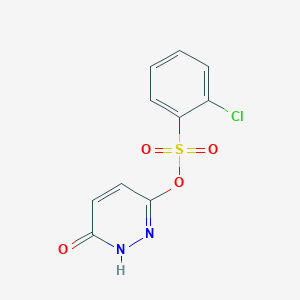

![molecular formula C17H19Cl2NO B4982760 4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)

4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol, also known as triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various personal care and household products. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in the world. Despite its widespread use, triclosan has been the subject of controversy due to its potential environmental and health impacts. In

Mecanismo De Acción

Triclosan exerts its antibacterial and antifungal effects by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase (ENR), which is involved in the biosynthesis of fatty acids. By inhibiting ENR, 4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol disrupts the synthesis of bacterial and fungal cell membranes, leading to cell death.

Biochemical and Physiological Effects:

Triclosan has been shown to have a number of biochemical and physiological effects. It has been shown to disrupt hormone function in animals, particularly thyroid hormone function. Triclosan has also been shown to affect the immune system, with some studies suggesting that it may suppress immune function. Additionally, this compound has been detected in human breast milk, urine, and blood, indicating that it can be absorbed and distributed throughout the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Triclosan has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available and affordable. However, 4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol has some limitations for use in lab experiments. It has been shown to have toxic effects on some aquatic organisms, which may limit its use in certain types of experiments. Additionally, this compound has been shown to have potential health and environmental impacts, which may raise ethical concerns about its use in experiments.

Direcciones Futuras

There are several future directions for 4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol research. One area of research is the development of alternative antimicrobial agents that are more environmentally friendly and have fewer potential health impacts. Another area of research is the development of methods to detect and monitor this compound in the environment and in human tissues. Additionally, more research is needed to understand the potential health impacts of this compound exposure, particularly on hormone function and immune function. Finally, further research is needed to understand the potential environmental impacts of this compound, particularly on aquatic organisms.

Métodos De Síntesis

Triclosan is synthesized by reacting 2,4-dichlorobenzyl chloride with 3-aminobutanol in the presence of a base. The resulting product is then oxidized with sodium hypochlorite to form 4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol. The synthesis method is relatively simple and efficient, which has contributed to the widespread use of this compound in various products.

Aplicaciones Científicas De Investigación

Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been used in a wide range of applications, including personal care products, medical devices, and household products. Triclosan has been shown to be effective against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Propiedades

IUPAC Name |

4-[3-[(2,4-dichlorophenyl)methylamino]butyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO/c1-12(2-3-13-4-8-16(21)9-5-13)20-11-14-6-7-15(18)10-17(14)19/h4-10,12,20-21H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMDSBTTYAUGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)

![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)

![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)

![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)

![1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)

![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)

![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)